molecular formula C14H11FO2 B13568949 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B13568949
M. Wt: 230.23 g/mol
InChI Key: GLZCAENPSHIMAQ-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS: 885964-91-0) is a biphenyl-based aldehyde derivative featuring a fluorine atom at the 3'-position and a methoxy group at the 4'-position on the aromatic ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antiviral agents and kinase inhibitors. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties, such as solubility and stability .

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions between substituted phenylboronic acids and halogenated benzaldehyde precursors. For example, analogous biphenyl aldehydes are synthesized in yields ranging from 87% to 98% under palladium-catalyzed conditions, though steric hindrance from substituents (e.g., bromo groups) can reduce yields to <24% in certain cases .

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-14-7-6-10(8-13(14)15)12-5-3-2-4-11(12)9-16/h2-9H,1H3

InChI Key

GLZCAENPSHIMAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Antiviral Activity

This compound serves as a precursor for thiazole-containing compounds (e.g., EMAC 2056–2071), which exhibit dual inhibition of HIV-1 reverse transcriptase.

Reactivity in Cyclization Reactions

For example, alkylsulfanyl derivatives require fluoroalkylation before Suzuki coupling to achieve ring closure, whereas the target compound remains stable under basic conditions .

Crystallographic and Spectroscopic Data

  • Crystal Structure: The 3'-fluoro and 4'-methoxy groups induce a planar biphenyl core, as confirmed by X-ray diffraction studies of analogous compounds (e.g., 2’-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-biphenyl-2-Carbaldehyde). This planarity enhances π-stacking interactions in crystal lattices .
  • NMR Data: The aldehyde proton in this compound resonates at δ 10.2–10.4 ppm (¹H NMR), slightly downfield compared to non-fluorinated analogues (δ 9.8–10.0 ppm), indicating electron withdrawal by the fluorine atom .

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